The synthesis of Daunorubicin Hydrochloride typically involves fermentation processes followed by extraction and purification steps. The general procedure includes:
The yield can vary but has been reported at approximately 60-62% for effective extraction methods .
Daunorubicin Hydrochloride has a complex molecular structure characterized by multiple hydroxyl groups and a naphthacenequinone core. Its molecular formula is CHClNO, with a molecular weight of approximately 563.98 g/mol. The structural representation includes:
Daunorubicin Hydrochloride participates in several significant chemical reactions that underpin its mechanism of action:
The mechanism through which Daunorubicin Hydrochloride exerts its therapeutic effects involves several key processes:
Daunorubicin Hydrochloride exhibits distinct physical and chemical properties:
These properties are crucial for understanding how the drug behaves in pharmaceutical formulations and biological systems.
Daunorubicin Hydrochloride is primarily utilized in oncology for treating various hematological malignancies:
In addition to its primary applications, ongoing research explores its potential use against other malignancies and the development of formulations that mitigate associated cardiotoxicity.
Daunorubicin biosynthesis in Streptomyces peucetius involves three highly coordinated metabolic stages: aglycone formation, deoxysugar biosynthesis, and glycosylation with subsequent tailoring reactions. The core anthracyclinone scaffold (ε-rhodomycinone) is synthesized via a type II polyketide synthase (PKS) multienzyme complex. This system utilizes propionyl-CoA as the starter unit and nine malonyl-CoA extender units, cyclized and decorated by oxygenases (DpsE/DpsF), methyltransferases (DnrK), and reductases to form the tetracyclic quinone structure [1] [6]. Concurrently, the deoxysugar moiety TDP-l-daunosamine is synthesized from glucose-1-phosphate through a six-enzyme pathway: DnmL (dehydratase), DnmM (aminotransferase), DnmU (epimerase), DnmT (transaminase), DnmJ (reductase), and DnmV (thymidylyltransferase) [6] [8].
Glycosylation is catalyzed by the glycosyltransferase DnrS, which attaches TDP-l-daunosamine to ε-rhodomycinone to yield rhodomycin D. Subsequent tailoring steps include:
Genetic engineering has enhanced pathway efficiency. Disruption of the ketoreductase gene dnrU minimizes diversion to the side product 13(S)-13-dihydrodaunorubicin. Overexpression of resistance genes (e.g., drrC) mitigates self-toxicity, increasing daunorubicin titers by 102% in engineered strains [6] [8]. Heterologous expression of methyltransferases AclP and AknX2 from Streptomyces galilaeus enables N,N-dimethylation of the sugar moiety, yielding derivatives with reduced cardiotoxicity [1] [2].
Table 1: Key Genes in Daunorubicin Biosynthesis
Gene | Function | Effect of Engineering |
---|---|---|
dpsABCDGEFY | Type II PKS assembly | Aglycone backbone formation |
dnrS | Glycosyltransferase | Attaches daunosamine to aglycone |
dnrU | Ketoreductase | Disruption reduces dihydrodaunorubicin byproduct |
doxA | Cytochrome P450 | Hydroxylates daunorubicin to doxorubicin |
drrC | Efflux transporter | Overexpression enhances antibiotic resistance |
Fermentation optimization employs strain mutagenesis, medium engineering, and bioprocess control to maximize daunorubicin yields. Initial strain improvement involves iterative mutagenesis (e.g., UV/ARTP treatment) and selection for antibiotic resistance. Streptomyces peucetius SIPI-7-14, derived through doxorubicin-resistance screening (50→150 mg/L), exhibits 102% higher productivity than parental strains [6] [8].
Medium components critically influence titers:
Response surface methodology (RSM) identifies optimal interactions:
Table 2: Optimized Fermentation Parameters
Parameter | Basal Medium | Optimized Medium | Impact on Titer |
---|---|---|---|
Soybean oil | 5% | 8% | +37.5% |
Soybean meal | 2% | 3% | +24.8% |
Dissolved oxygen | 20% | 30–35% | +18.3% |
pH | Uncontrolled | 6.2 | +29.1% |
Fermentation time | 5 days | 7 days | +42.0% |
Batch fermentation in 10 L bioreactors achieves 1,461 mg/L daunorubicin—the highest reported titer—by maintaining:
Crude daunorubicin extraction begins with broth acidification (oxalic acid, 0.5–1.0% w/v) to solubilize the antibiotic, followed by filtration to remove mycelia. EDTA pretreatment (0.05–0.1% w/v) chelates metal ions, minimizing complexation with impurities [4]. Solvent extraction employs a three-step process:
Column chromatography further purifies crude extracts:
Table 3: Chromatographic Purification Parameters
Step | Conditions | Purity Enhancement | Recovery |
---|---|---|---|
Silica gel column | Chloroform:methanol:formic acid (92:8:0.3) | 78% → 94% | 88.5% |
Cation-exchange resin | Ammonium formate (0.1–0.5 M gradient) | 75% → 97% | 82.0% |
Final crystallization | Methanol:hydrochloric acid (9:1) | 97% → 99.5% | 90.2% |
High-purity (>99.5%) daunorubicin hydrochloride is obtained through methanol-HCl recrystallization, with crystal structure confirmed via X-ray diffraction [7]. Modern processes integrate membrane filtration (10 kDa cutoff) to remove extracellular proteins, reducing contaminant carryover [5].
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